1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane
Description
1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane is a synthetic organic compound featuring a seven-membered 1,4-diazepane ring with three key substituents:
- A tert-butoxycarbonyl (Boc) protecting group at the N1 position.
- A carboxy (COOH) functional group.
- A 1H-indol-2-yl-methyl moiety attached to the C4 position of the diazepane core.
The carboxy group may facilitate salt formation or coordination with metal ions, influencing pharmacokinetic properties.
Properties
IUPAC Name |
2-(1H-indol-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)23-10-6-9-22(11-12-23)17(18(24)25)16-13-14-7-4-5-8-15(14)21-16/h4-5,7-8,13,17,21H,6,9-12H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTJAORIIIMUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722963 | |
| Record name | [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](1H-indol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-76-3 | |
| Record name | α-[4-[(1,1-Dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepin-1-yl]-1H-indole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](1H-indol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane, with CAS number 885275-76-3, is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of 1,4-diazepanes, which are known for their pharmacological properties. The molecular formula for this compound is CHNO, and it has a molecular weight of 373.45 g/mol.
Research indicates that 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane may act as a selective agonist for Cannabinoid Receptor 2 (CB2). This is significant because CB2 receptors are primarily involved in modulating immune responses and inflammation. Compounds that selectively activate CB2 without affecting Cannabinoid Receptor 1 (CB1) are of particular interest due to their potential therapeutic applications in pain management and inflammatory diseases .
Pharmacological Studies
A high-throughput screening campaign revealed that various 1,4-diazepane derivatives, including this compound, exhibited potent activity as CB2 agonists. The selectivity against CB1 is particularly beneficial as it reduces the psychoactive effects commonly associated with cannabinoids .
Stability and Metabolism
Despite its promising activity, some studies highlighted issues with metabolic stability in liver microsomes. Modified derivatives have been developed to enhance stability while maintaining biological efficacy. These modifications are crucial for improving pharmacokinetic profiles and ensuring effective dosing in vivo .
Case Study: Antinociceptive Effects
A study focusing on the antinociceptive properties of diazepane derivatives demonstrated that compounds similar to 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane showed significant pain-relieving effects in animal models. These findings support the potential use of such compounds in developing non-opioid analgesics .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | CB2 Agonist Activity |
|---|---|---|---|
| 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane | 885275-76-3 | 373.45 g/mol | Yes |
| 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine | 885275-32-1 | 359.43 g/mol | Yes |
This table summarizes the biological activity of related compounds, indicating that structural modifications can influence receptor selectivity and potency.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs, their substituents, and molecular properties:
*Note: Molecular formula and weight for the target compound are estimated based on structural analogs .
Preparation Methods
Chemical Identity and Properties
Preparation Methods
Overview:
The synthesis of 1-Boc-4-[carboxy-(1H-indol-2-yl)-methyl]-diazepane generally involves the following key steps:
- Construction of thediazepane core
- Introduction of the indole moiety at the appropriate position
- Protection of the amine group with a tert-butoxycarbonyl (Boc) group
- Final carboxymethylation to yield the target compound
Stepwise Synthesis Strategy
Detailed Step Analysis
Step 1: Diazepane Core Formation
A diamine (such as 1,4-diaminobutane) is reacted with a dihaloalkane (e.g., 1,4-dibromobutane) under basic conditions to form the seven-membered diazepane ring.
Step 2: Boc Protection
The secondary amine of the diazepane is protected using di-tert-butyl dicarbonate in the presence of a mild base to yield the Boc-protected diazepane.
Summary Table: Key Preparation Data
| Parameter | Value/Range |
|---|---|
| Overall Yield | 25–40% (multi-step synthesis) |
| Purity | ≥98% (commercial standard) |
| Main Solvents | DMF, DMSO, DCM, ethanol |
| Key Reagents | Boc2O, indole-2-acetic acid, dihaloalkane |
| Reaction Time | Several hours to overnight |
| Physical Form | Brown solid |
For further optimization or scale-up, consultation of primary literature and adaptation of protocols for similar indole-diazepane derivatives is recommended, as specific conditions may vary depending on the desired scale and application.
Q & A
Q. What are the key synthetic challenges in preparing 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane, and how can they be addressed?
Answer: The synthesis involves introducing the Boc (tert-butoxycarbonyl) protecting group to the diazepane nitrogen and coupling the indole-carboxy moiety. Key challenges include:
- Steric hindrance : The Boc group may impede nucleophilic substitution at the diazepane nitrogen. Use bulky bases (e.g., KOtBu) to deprotonate the nitrogen and enhance reactivity .
- Coupling efficiency : The indole-carboxy methyl group requires precise activation. Employ coupling agents like EDCI/HOBt in anhydrous DMF to facilitate amide bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/methanol (95:5 to 80:20) effectively separates intermediates .
Q. How can researchers optimize reaction yields during the Boc protection step?
Answer:
- Stoichiometry : Use a 1.2:1 molar ratio of Boc anhydride to diazepane to ensure complete protection while minimizing side reactions .
- Temperature : Conduct reactions at 0–5°C to reduce exothermic side reactions (e.g., carbamate hydrolysis) .
- Workup : Quench with ice-cold water and extract with dichloromethane to recover the Boc-protected intermediate in >85% yield .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H NMR : Key signals include the Boc tert-butyl singlet (~1.4 ppm), diazepane methylene protons (2.1–3.5 ppm), and indole aromatic protons (6.8–7.6 ppm) .
- LC/MS : Confirm molecular weight ([M+H]+ expected at ~430–450 Da) and monitor purity (>95%) .
- IR spectroscopy : Validate carboxy C=O stretching (~1700 cm⁻¹) and Boc C-O-C absorption (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
- Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) to predict electronic properties and reactive sites. For example, the carboxy group’s electron-withdrawing effect can be modeled to assess its impact on diazepane ring flexibility .
- Molecular docking : Simulate binding to targets (e.g., serotonin receptors) by aligning the indole moiety with hydrophobic pockets and the carboxy group with polar residues .
Q. How can contradictory biological activity data be resolved?
Answer:
- Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. For example, discrepancies in IC50 values may arise from differences in buffer ionic strength .
- Metabolite screening : Use LC-MS/MS to identify degradation products (e.g., Boc deprotection) that could interfere with activity assays .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing indole with pyridine) to isolate pharmacophoric features .
Q. What strategies improve stability during long-term storage?
Answer:
- Temperature control : Store at –20°C under argon to prevent Boc group hydrolysis .
- Lyophilization : Freeze-dry the compound in tert-butanol to maintain crystallinity and reduce moisture uptake .
- Stability assays : Monitor degradation via HPLC every 3 months; >90% purity after 12 months indicates acceptable stability .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
